molecular formula C17H16N2O4 B5231726 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine

1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine

Cat. No. B5231726
M. Wt: 312.32 g/mol
InChI Key: BFGDUXNYOCVMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine, also known as NPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to a class of molecules known as pyrrolidines, which have been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells and an increase in their apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It also affects the expression of certain genes, leading to changes in cell behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic side effects. However, one of the limitations of using 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine is its solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine. One area of interest is in the development of new drug delivery systems that can improve its solubility and bioavailability. Another area is in the exploration of its potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine involves a multi-step process that begins with the reaction of 4-nitrophenol with benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base to produce 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine. The purity of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine can be further improved through recrystallization and purification techniques.

Scientific Research Applications

1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been found to have potential applications in a variety of scientific research fields. One of the most promising areas is in the development of new drugs for the treatment of cancer. 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(18-11-1-2-12-18)13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)19(21)22/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGDUXNYOCVMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Nitrophenoxy)phenyl](1-pyrrolidinyl)methanone

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